molecular formula C15H22N2O2 B045345 Ethyl 2-(4-benzylpiperazin-1-yl)acetate CAS No. 23173-76-4

Ethyl 2-(4-benzylpiperazin-1-yl)acetate

Cat. No.: B045345
CAS No.: 23173-76-4
M. Wt: 262.35 g/mol
InChI Key: CGEGJBMEYWWPNX-UHFFFAOYSA-N
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Description

Ethyl 2-(4-benzylpiperazin-1-yl)acetate is a chemical compound with the molecular formula C15H22N2O2 and a molecular weight of 262.35 g/mol . It is known for its applications in various fields, including medicinal chemistry and industrial processes. The compound is characterized by the presence of a piperazine ring substituted with a benzyl group and an ethyl acetate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-benzylpiperazin-1-yl)acetate typically involves the reaction of 4-benzylpiperazine with ethyl chloroacetate in the presence of a base such as sodium carbonate or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions . The general reaction scheme is as follows:

4-benzylpiperazine+ethyl chloroacetateEthyl 2-(4-benzylpiperazin-1-yl)acetate\text{4-benzylpiperazine} + \text{ethyl chloroacetate} \rightarrow \text{this compound} 4-benzylpiperazine+ethyl chloroacetate→Ethyl 2-(4-benzylpiperazin-1-yl)acetate

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-benzylpiperazin-1-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, amines, and various substituted derivatives depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of Ethyl 2-(4-benzylpiperazin-1-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring and benzyl group play crucial roles in binding to these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target .

Comparison with Similar Compounds

Ethyl 2-(4-benzylpiperazin-1-yl)acetate can be compared with other similar compounds, such as:

These compounds share structural similarities with this compound but differ in their specific functional groups and biological activities, highlighting the uniqueness of each compound in its respective applications.

Properties

IUPAC Name

ethyl 2-(4-benzylpiperazin-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-2-19-15(18)13-17-10-8-16(9-11-17)12-14-6-4-3-5-7-14/h3-7H,2,8-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGEGJBMEYWWPNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1CCN(CC1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90407903
Record name ethyl 2-(4-benzylpiperazin-1-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90407903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23173-76-4
Record name ethyl 2-(4-benzylpiperazin-1-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90407903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-Benzylpiperazine(3.3 ml, 18.9 mmol) was added to a solution of ethyl bromoacetate(1 ml, 9.0 mmol) in benzene(9 ml), which was then stirred for 2 hours at a room temperature, diluted with ethyl ether, and washed with saturated NaCl solution. The separated organic layer was dried over anhydrous sodium sulfate and concentrated under reduced pressure to give 2.38 g of the titled compound. (Yield 100%).
Quantity
3.3 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
9 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
100%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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